molecular formula C17H18F3N3O3 B2869574 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-17-4

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2869574
CAS No.: 1021040-17-4
M. Wt: 369.344
InChI Key: XRSUIBYRSLVYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a research compound built upon the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structure recognized for its diverse pharmacological potential in preclinical studies. This chemotype has been identified as a novel, selective agonist chemotype for the delta opioid receptor (DOR), a key target for developing therapies for neurological and psychiatric disorders, including chronic pain and migraine . The 1,3,8-triazaspiro[4.5]decane core is a privileged structure in medicinal chemistry, with derivatives demonstrating significant bioactivity. Research indicates that such spirocyclic hydantoin derivatives can function as myelostimulators, showing efficacy in accelerating the regeneration of lymphocyte and granulocyte cell pools in models of chemically induced myelodepression, without impacting erythropoiesis . Furthermore, closely related structural analogs, such as RS102221, are well-characterized and highly selective antagonists for the 5-HT2C serotonin receptor, underscoring the utility of this scaffold in neuropharmacological research, particularly in the study of serotonin-mediated pathways . This compound is presented to the research community as a specialized chemical tool for investigating these and other potential biological mechanisms.

Properties

IUPAC Name

3-ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-3-5-12(6-4-11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUIBYRSLVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of an ethyl-substituted amine with a benzoyl chloride derivative containing a trifluoromethyl group. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include crystallization, distillation, or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Group : The CF₃ group in the target compound and analogs (e.g., ) improves binding affinity to hydrophobic pockets in enzymes like PHDs or receptors like 5-HT2C.
  • N3 Substitution : Ethyl (target compound) vs. benzyl (CAS 1021040-07-2) alters metabolic stability. Benzyl derivatives show prolonged half-lives but may face CYP450-mediated oxidation risks .
  • Spiro Core Modifications : Replacement of the triazaspiro core with oxa-diazaspiro (e.g., compound 78 in ) reduces enzymatic inhibition potency, highlighting the importance of nitrogen positioning .

Key Findings:

  • Enzymatic Inhibition : The target compound’s CF₃-benzoyl group likely enhances PHD2 binding compared to acetyl or pyridinyl analogs, as seen in structural analogs .
  • Receptor Antagonism : RS102221’s bulky substituents achieve 5-HT2C specificity, whereas simpler derivatives lack receptor selectivity .
  • Cellular Effects: Myelostimulatory activity in acetyl derivatives (EC₅₀: 10 µM) suggests that minor substituent changes drastically alter biological outcomes .

Biological Activity

The compound 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Structure

The molecular formula of this compound is represented as follows:

  • Molecular Formula : C_{15}H_{16}F_{3}N_{5}O_{2}
  • Molecular Weight : 351.32 g/mol

Structural Features

  • The compound contains a spirocyclic structure that contributes to its unique biological properties.
  • The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that triazaspiro compounds can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of related triazole derivatives on different cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AU-93710.2 ± 0.3Apoptosis induction
Compound BHeLa8.9 ± 0.6Caspase activation
Compound CMCF-712.1 ± 1.3Mitochondrial disruption

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated varying degrees of effectiveness, with some derivatives showing significant inhibition at low concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 μg/mL
Compound ES. aureus10 μg/mL
Compound FPseudomonas aeruginosa20 μg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage and apoptosis.
  • Disruption of Cell Membranes : The lipophilic nature allows for better penetration into microbial cells, disrupting their integrity.

Toxicological Assessments

While promising in terms of biological activity, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to evaluate potential adverse effects on human health.

Key Findings from Toxicity Studies

  • Acute Toxicity : Initial assessments indicated moderate toxicity at higher doses (e.g., lethal doses in animal models).
  • Chronic Exposure : Long-term exposure studies are required to determine potential carcinogenic risks or organ-specific toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.